5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE
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Overview
Description
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Amidation: The final step involves the formation of the amide bond between the benzofuran derivative and the 2-methoxybenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce an alcohol derivative .
Scientific Research Applications
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit NF-κB activity, a key regulator of inflammation and cell proliferation.
Pharmacology: It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used in research to study the biological activities of benzofuran derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell proliferation . By inhibiting NF-κB, the compound can reduce inflammation and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: This compound also exhibits inhibitory activity against NF-κB and has been studied for its anticancer properties.
Benzofuran Derivatives: Other benzofuran derivatives, such as psoralen and angelicin, have shown various biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHOXYBENZAMIDE is unique due to its specific structure, which allows it to effectively inhibit NF-κB activity and exhibit potent anticancer properties . Its combination of a benzofuran core with a chlorinated and hydroxylated side chain provides a
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-17-5-3-13(19)9-14(17)18(22)20-10-15(21)11-2-4-16-12(8-11)6-7-24-16/h2-5,8-9,15,21H,6-7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNAVAUOYLEISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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